EB 47 EB 47 EB 47 is an inhibitor of poly(ADP-ribose) polymerase 1 (PARP1; IC50 = 45 nM) and a dual site inhibitor of tankyrase 2 (TNKS2; IC50 = 45 nM). It also inhibits tankyrase 1 (TNKS1) and PARP10 (IC50s = 410 and 1,179 nM, respectively). EB 47 (10 mg/kg per hour) reduces infarct volume in a rat model of ischemia-reperfusion injury induced by middle cerebral artery occlusion (MCAO).
Potent inhibitor of PARP-1 (IC50 = 45 nM). Reduces infarct volume in both a rat transient middle cerebral arterial occlusion model and a cardiac reperfusion model.
Brand Name: Vulcanchem
CAS No.: 1190332-25-2
VCID: VC0004822
InChI: InChI=1S/C24H27N9O6.2ClH/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H/t17-,18?,19+,24-;;/m1../s1
SMILES: C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl
Molecular Formula: C24H27N9O6.2HCl
Molecular Weight: 610.45

EB 47

CAS No.: 1190332-25-2

Cat. No.: VC0004822

Molecular Formula: C24H27N9O6.2HCl

Molecular Weight: 610.45

* For research use only. Not for human or veterinary use.

EB 47 - 1190332-25-2

Specification

Description EB 47 is an inhibitor of poly(ADP-ribose) polymerase 1 (PARP1; IC50 = 45 nM) and a dual site inhibitor of tankyrase 2 (TNKS2; IC50 = 45 nM). It also inhibits tankyrase 1 (TNKS1) and PARP10 (IC50s = 410 and 1,179 nM, respectively). EB 47 (10 mg/kg per hour) reduces infarct volume in a rat model of ischemia-reperfusion injury induced by middle cerebral artery occlusion (MCAO).
Potent inhibitor of PARP-1 (IC50 = 45 nM). Reduces infarct volume in both a rat transient middle cerebral arterial occlusion model and a cardiac reperfusion model.
CAS No. 1190332-25-2
Molecular Formula C24H27N9O6.2HCl
Molecular Weight 610.45
IUPAC Name 2-[4-[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride
Standard InChI InChI=1S/C24H27N9O6.2ClH/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H/t17-,18?,19+,24-;;/m1../s1
SMILES C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator